molecular formula C22H25NO4 B2631467 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylhexanoic acid CAS No. 1704026-58-3

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylhexanoic acid

Cat. No. B2631467
CAS RN: 1704026-58-3
M. Wt: 367.445
InChI Key: BTMPALGRAOMNRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylhexanoic acid”, also known as Fmoc-L-Leu-OH, is an amino acid derivative used in peptide chemistry . It is one of the novel PPARγ ligands that can activate PPARγ in different ways, reducing osteoclasts differentiation, and thus are better therapeutic targets in diabetes than traditional antidiabetic drugs .


Molecular Structure Analysis

The molecular structure of this compound is characterized by an empirical formula of C21H23NO4 and a molecular weight of 353.41 . The SMILES string representation is O=C(NC(CC)(CC)C(O)=O)OCC(C1=C2C=CC=C1)C3=C2C=CC=C3 .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 353.41 and a solid form . The compound is represented by the SMILES string O=C(NC(CC)(CC)C(O)=O)OCC(C1=C2C=CC=C1)C3=C2C=CC=C3 .

Scientific Research Applications

Synthesis and Preparation for Solid-Phase Syntheses

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylhexanoic acid, also known as Fmoc-amino acid, is utilized in the preparation of N-Fmoc-protected β2-homoamino acids. This process is critical for the large-scale preparation of Fmoc-β2hXaa-OH, which is used in solid-phase syntheses of β-peptides. The preparation involves a diastereoselective amidomethylation step, followed by the removal of the chiral auxiliary and an N-Cbz/N-Fmoc protective-group exchange, demonstrating the chemical's pivotal role in peptide synthesis and preparation (Šebesta & Seebach, 2003).

Homologation and Synthesis of β-Amino Acids

The compound is integral in the Arndt-Eistert synthesis, where it starts from commercially available N-Fmoc-protected α-amino acids. This process leads to the production of enantiomerically pure N-Fmoc-protected β-amino acids in a straightforward and high-yielding two-step procedure, further emphasizing its role in the synthesis of complex amino acid structures (Ellmerer-Müller et al., 1998).

Self-Assembled Structures and Nanotechnology

Fmoc-amino acids exhibit self-assembling properties, forming various structures under different conditions. For instance, Fmoc-modified aliphatic amino acids form self-assembled structures like fibers, tubes, and flower-like morphologies at varying temperatures and concentrations. These self-assemblies have potential applications in the design of novel architectures for material science and nanotechnology, highlighting the compound's importance in the field of self-assembly and nanostructured materials (Gour et al., 2021).

Carbon Nanotube Dispersion and Enzymatic Activation

The compound is used as a surfactant for carbon nanotubes. It is part of a novel approach where N-Fluorenyl-9-methoxycarbonyl-protected amino acids are converted into enzymatically activated surfactants. This innovative method allows for the creation of homogeneous aqueous nanotube dispersions on-demand under constant and physiological conditions, demonstrating the compound's utility in nanotechnology and material sciences (Cousins et al., 2009).

properties

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylhexanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25NO4/c1-3-14(2)12-20(21(24)25)23-22(26)27-13-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,14,19-20H,3,12-13H2,1-2H3,(H,23,26)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTMPALGRAOMNRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylhexanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.